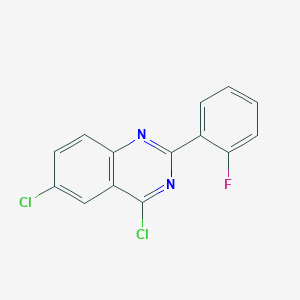

4,6-Dichloro-2-(2-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

4,6-dichloro-2-(2-fluorophenyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHGYAJKRZOARX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696051 |

Source

|

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-47-4 |

Source

|

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloro-2-(2-fluorophenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinazoline scaffolds are prevalent in a multitude of biologically active molecules, and the specific substitution pattern of this compound suggests potential applications as a versatile synthetic intermediate.[1][2] This document outlines a plausible and robust synthetic pathway, rooted in established chemical principles, and details the analytical techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this and structurally related compounds.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heteroaromatic compound composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[2][3] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with a variety of biological targets. Consequently, quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of specific substituents, such as halogens and fluorinated phenyl rings, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity, making the synthesis of novel derivatives a continuous focus of research.

The target molecule of this guide, 4,6-dichloro-2-(2-fluorophenyl)quinazoline, incorporates several features of interest. The dichlorinated quinazoline core provides two reactive sites for further functionalization, while the 2-(2-fluorophenyl) substituent can influence the molecule's conformation and electronic properties. This combination makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Strategy and Experimental Protocol

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the acylation of 2-amino-5-chlorobenzonitrile with 2-fluorobenzoyl chloride to yield the N-acyl intermediate. This intermediate is then subjected to cyclization to afford the final product.

Caption: Proposed synthetic workflow for 4,6-Dichloro-2-(2-fluorophenyl)quinazoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-chloro-2-cyanophenyl)-2-fluorobenzamide

This step involves the acylation of the amino group of 2-amino-5-chlorobenzonitrile. The use of a non-nucleophilic base like pyridine is crucial to scavenge the HCl byproduct without competing in the reaction.

-

Materials:

-

2-amino-5-chlorobenzonitrile

-

2-fluorobenzoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

-

Step 2: Synthesis of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline

The cyclization of the N-acyl intermediate is proposed to be achieved using phosphorus oxychloride (POCl₃), which also serves as the chlorinating agent to convert the initially formed quinazolinone to the desired dichloroquinazoline.

-

Materials:

-

N-(4-chloro-2-cyanophenyl)-2-fluorobenzamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend N-(4-chloro-2-cyanophenyl)-2-fluorobenzamide (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-2-(2-fluorophenyl)quinazoline.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,6-dichloro-2-(2-fluorophenyl)quinazoline. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[2][7][8][9][10][11]

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons of the quinazoline and fluorophenyl rings will appear in the range of 7.0-9.0 ppm. The coupling patterns will be complex due to proton-proton and proton-fluorine couplings. |

| ¹³C NMR | Aromatic carbons will resonate in the range of 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the two chlorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak should be observed, indicating the purity of the compound. |

Predicted Spectroscopic Data

The following table provides more detailed predictions for the key spectroscopic data.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.50-8.30 (m, 1H), 8.20-8.00 (m, 1H), 7.90-7.70 (m, 2H), 7.60-7.40 (m, 2H), 7.30-7.10 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 165.0 (C-F, d, ¹JCF ≈ 250 Hz), 160.0, 155.0, 150.0, 135.0, 132.0 (d), 130.0, 128.0, 125.0 (d), 120.0, 116.0 (d, ²JCF ≈ 20 Hz) |

| Mass Spectrometry (EI) | m/z (%): 294 (M⁺, 100), 296 (M⁺+2, 65), 298 (M⁺+4, 10), 259, 224 |

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 4,6-dichloro-2-(2-fluorophenyl)quinazoline. The proposed synthetic route is based on established and reliable chemical transformations, offering a high probability of success for researchers in the field. The detailed characterization data serves as a benchmark for confirming the identity and purity of the final product. As a versatile intermediate, 4,6-dichloro-2-(2-fluorophenyl)quinazoline holds promise for the development of novel therapeutic agents and other functional molecules.

References

- Supporting Information for a scientific article.

-

Supporting Information - ScienceOpen. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

-

Alchem Pharmtech. 4,6-Dichloro-2-(4-fluorophenyl)quinazoline. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. [Link]

-

PubChem. 4,6-Dichloro-2-(trifluoromethyl)quinoline. [Link]

-

Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]

-

PubChemLite. 4,6-dichloro-2-(trifluoromethyl)quinoline. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. preprints.org [preprints.org]

"4,6-Dichloro-2-(2-fluorophenyl)quinazoline chemical properties"

An In-depth Technical Guide to 4,6-Dichloro-2-(2-fluorophenyl)quinazoline: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We delve into its core chemical properties, established synthesis methodologies, and critical reactivity patterns. The document highlights its significance as a versatile scaffold for developing novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols, analytical characterization techniques, and safety guidelines are provided for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its synthetic routes and its potential for chemical derivatization, grounding all claims in authoritative references.

Introduction to the Quinazoline Scaffold: A Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is one such "privileged structure".[1][2] Its rigid, planar nature and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a cornerstone of modern drug design.[2]

Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7] Notably, several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[8][9] The compound 4,6-Dichloro-2-(2-fluorophenyl)quinazoline serves as a highly valuable starting material, offering multiple reaction sites for the construction of complex and targeted therapeutic agents.

Core Chemical Identity of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline

A precise understanding of the molecule's fundamental properties is paramount for its effective use in research and development.

Chemical Structure and Identifiers

The structure consists of a quinazoline ring system substituted with chlorine atoms at positions 4 and 6, and a 2-fluorophenyl group at position 2.

| Property | Value | Source |

| CAS Number | 885277-47-4 | [10][11] |

| Molecular Formula | C₁₄H₇Cl₂FN₂ | Inferred |

| Molecular Weight | 293.12 g/mol | Inferred |

| IUPAC Name | 4,6-dichloro-2-(2-fluorophenyl)quinazoline | |

| Synonyms | 4,6-Dichloro-2-(2-fluoro-phenyl)-quizoline, Quinazoline, 4,6-dichloro-2-(2-fluorophenyl)- | [10] |

Physicochemical Properties

The following properties are predicted based on computational models and data from analogous compounds.

| Property | Predicted Value | Source |

| Boiling Point | 326.5 ± 42.0 °C | [10] |

| Density | 1.441 ± 0.06 g/cm³ | [10] |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Inferred |

| Storage | Store at room temperature, away from moisture | [10] |

Synthesis and Mechanistic Insights

The synthesis of the quinazoline core can be achieved through various modern organic chemistry reactions, often involving metal catalysis to ensure efficiency and high yields.[12][13]

Retrosynthetic Analysis & Common Synthetic Strategies

The construction of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline typically involves the formation of the pyrimidine ring onto a pre-functionalized benzene derivative. A common and effective strategy is the condensation and cyclization of a substituted 2-aminobenzonitrile with an appropriate aldehyde or its derivative. Metal-catalyzed methods, utilizing catalysts based on Ruthenium, Palladium, or Iron, are frequently employed to facilitate C-H activation and C-N bond formation, leading to the aromatic quinazoline system.[8][13][14][15]

Detailed Experimental Protocol: Synthesis via Condensation and Cyclization

This protocol describes a plausible and efficient synthesis route based on established methodologies for quinazoline derivatives.

Step 1: Synthesis of 2-amino-5-chlorobenzonitrile

-

To a solution of 4-chloroanthranilic acid (1 eq.) in anhydrous tetrahydrofuran (THF), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir for 1 hour, then extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated to yield 2-amino-5-chlorobenzamide.

-

To a solution of the benzamide in DMF, add trifluoroacetic anhydride (2 eq.) and stir at room temperature for 12 hours to effect dehydration.

-

Quench the reaction with water and extract the product, 2-amino-5-chlorobenzonitrile, with ethyl acetate. Purify by column chromatography.

Step 2: Synthesis of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline

-

In a sealed reaction vessel, combine 2-amino-5-chlorobenzonitrile (1 eq.), 2-fluorobenzaldehyde (1.1 eq.), and N-bromosuccinimide (NBS) (2 eq.) in carbon tetrachloride (CCl₄).

-

Add a catalytic amount of benzoyl peroxide and reflux the mixture for 24 hours. The reaction proceeds via a radical-mediated cyclization.

-

Upon completion (monitored by TLC), cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

The crude product is then treated with phosphorus oxychloride (POCl₃) at reflux for 4 hours to install the second chlorine atom at the C4 position.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the final product with dichloromethane.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to yield 4,6-Dichloro-2-(2-fluorophenyl)quinazoline.

Reaction Pathway Diagram

Caption: Plausible synthetic pathway for the target compound.

Chemical Reactivity and Derivatization Potential

The utility of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline as a synthetic intermediate stems directly from the reactivity of its chloro-substituents.

The Role of Dichloro-Substitution

The two chlorine atoms on the quinazoline scaffold have distinct electronic environments and reactivity. The chlorine atom at the C4 position is significantly more reactive than the one at the C6 position. This is because C4 is part of the pyrimidine ring and is activated towards nucleophilic attack, analogous to the chlorine in 4-chloroquinoline. The chlorine at C6 is attached to the benzene ring and is much less reactive, typically requiring harsher, metal-catalyzed conditions for substitution.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4-chloro group is highly susceptible to regioselective nucleophilic aromatic substitution (SNAr).[16] This reaction is the cornerstone of its use in drug discovery, allowing for the facile introduction of a wide variety of functional groups, most commonly primary and secondary amines. This chemical transformation is widely used to synthesize libraries of 4-aminoquinazoline derivatives for screening against biological targets.[16] The reaction proceeds readily under mild conditions, often just requiring gentle heating with an amine in a polar solvent like isopropanol or dioxane.

Workflow for Derivatization

Caption: Model of EGFR kinase inhibition by a quinazoline derivative.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound.

Standard Analytical Workflow

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | Aromatic protons on the quinazoline and fluorophenyl rings will show distinct signals in the δ 7.0-9.0 ppm range with characteristic coupling patterns. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the 14 unique carbon atoms, with quaternary carbons and carbons attached to electronegative atoms shifted downfield. [17] |

| Mass Spec (MS) | Molecular weight confirmation and fragmentation analysis. | A molecular ion peak [M]+ corresponding to the exact mass of C₁₄H₇Cl₂FN₂, showing the characteristic isotopic pattern for two chlorine atoms. |

| Infrared (IR) | Functional group identification. | Characteristic peaks for C=N and C=C stretching in the aromatic system (approx. 1620-1450 cm⁻¹), and C-Cl stretching (approx. 800-600 cm⁻¹). [18] |

| Melting Point | Purity assessment. | A sharp and defined melting point range indicates high purity. |

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally similar halogenated aromatic heterocycles should inform handling procedures. [11][19]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. [19]Expected to cause skin and serious eye irritation. [19]May cause respiratory tract irritation. [19]* First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture.

Conclusion

4,6-Dichloro-2-(2-fluorophenyl)quinazoline is a strategically important heterocyclic compound that serves as a versatile and highly reactive intermediate in drug discovery. Its value is defined by the privileged quinazoline scaffold and the differential reactivity of its two chlorine substituents, particularly the C4 position's susceptibility to nucleophilic aromatic substitution. This allows for the systematic and efficient synthesis of large libraries of novel compounds, primarily targeting kinases and other key enzymes implicated in disease. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any research program aiming to leverage this powerful molecular building block for the development of next-generation therapeutics.

References

Click to expand

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

Jia, L., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

-

Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

-

Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]

-

Scilit. Synthesis of Quinazoline Derivatives. [Link]

-

Supporting Information. 3 - Supporting Information. [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

ResearchGate. Biological activities of recent advances in quinazoline. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

PubChem. 4,6-Dichloro-2-(trifluoromethyl)quinoline. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

-

The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

NIH. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. [Link]

-

MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

NIH. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

PMC - PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Chemsrc. 2,4-Dichloro-6-(4-fluorophenyl)quinazoline. [Link]

-

PMC - PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

ChemSynthesis. 6-chloro-4-(2-fluorophenyl)quinazoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,6-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE CAS#: 885277-47-4 [amp.chemicalbook.com]

- 11. 4,6-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE - Safety Data Sheet [chemicalbook.com]

- 12. scilit.com [scilit.com]

- 13. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 4,6-Dichloro-2-(trifluoromethyl)quinoline | C10H4Cl2F3N | CID 2736875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4,6-Dichloro-2-(2-fluorophenyl)quinazoline, a molecule of significant interest in medicinal chemistry due to its privileged quinazoline scaffold. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The insights provided herein are foundational for the structural elucidation, purity assessment, and quality control of this compound in a research and development setting.

While a comprehensive, publicly available dataset for this specific molecule is limited, this guide synthesizes data from closely related analogs and predictive methodologies to present a robust analytical profile. This approach not only offers a valuable reference point but also illustrates the application of fundamental spectroscopic principles to novel chemical entities.

Molecular Structure and Analytical Overview

The structural integrity of a potential therapeutic agent is paramount. Spectroscopic techniques provide a non-destructive means to confirm the molecular architecture and identify key functional groups. For 4,6-Dichloro-2-(2-fluorophenyl)quinazoline, a combination of NMR, IR, and MS provides a comprehensive characterization.

An In-Depth Technical Guide to 4,6-dichloro-2-(2-fluorophenyl)quinazoline (CAS Number 885277-47-4): A Compound of Interest in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Quinazoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Notably, the quinazoline scaffold is a key feature in several clinically approved kinase inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers by targeting aberrant cell signaling pathways.[2] The compound 4,6-dichloro-2-(2-fluorophenyl)quinazoline (CAS 885277-47-4) emerges from this rich chemical landscape as a molecule with significant potential, warranting a detailed technical examination for researchers and drug development professionals.

Chemical and Physical Properties of 4,6-dichloro-2-(2-fluorophenyl)quinazoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For 4,6-dichloro-2-(2-fluorophenyl)quinazoline, these properties are dictated by its unique arrangement of atoms and functional groups.

| Property | Value | Source |

| CAS Number | 885277-47-4 | N/A |

| Molecular Formula | C₁₄H₇Cl₂FN₂ | N/A |

| Molecular Weight | 293.13 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | Inferred |

| Boiling Point | Predicted: 326.5±42.0 °C | N/A |

| Density | Predicted: 1.441±0.06 g/cm³ | N/A |

The presence of two chlorine atoms and a fluorine atom imparts significant lipophilicity to the molecule, which can influence its membrane permeability and interaction with biological targets. The 2-fluorophenyl substituent introduces a potential site for hydrogen bonding and steric interactions within a protein's binding pocket.

Synthesis of 4,6-dichloro-2-(2-fluorophenyl)quinazoline: A Proposed Synthetic Pathway

Caption: A proposed synthetic pathway for 4,6-dichloro-2-(2-fluorophenyl)quinazoline.

Experimental Protocol: A General Approach to Synthesis

-

Amide Formation: 5-chloro-2-aminobenzoic acid is reacted with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide.

-

Dehydration and Cyclization: The amide is then treated with a dehydrating agent (e.g., phosphorus oxychloride) which also serves as the chlorinating agent to effect cyclization and introduce the chlorine atom at the 4-position, yielding the final product.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain 4,6-dichloro-2-(2-fluorophenyl)quinazoline of high purity.

Postulated Biological Target and Mechanism of Action: A Kinase Inhibitor Profile

The structural features of 4,6-dichloro-2-(2-fluorophenyl)quinazoline strongly suggest its potential as a kinase inhibitor. The quinazoline core is a well-established scaffold for targeting the ATP-binding site of various kinases.[5] The dichloro and fluorophenyl substitutions are common in potent kinase inhibitors and are known to enhance binding affinity and selectivity.[2]

Based on extensive research on structurally related compounds, the primary hypothesized biological targets for this molecule are receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6][7]

Caption: Postulated mechanism of action of 4,6-dichloro-2-(2-fluorophenyl)quinazoline as a kinase inhibitor.

By competitively binding to the ATP pocket of these kinases, the compound would inhibit their autophosphorylation and the subsequent downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[6] This inhibition is expected to lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[8]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of 4,6-dichloro-2-(2-fluorophenyl)quinazoline, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the compound's ability to inhibit cancer cell growth.[9]

-

Cell Seeding: Human cancer cell lines known to overexpress EGFR or VEGFR (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded in 96-well plates.[10]

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Data Analysis: The formazan is solubilized, and the absorbance is measured. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

In Vitro Kinase Inhibition Assay

This assay directly measures the compound's ability to inhibit the activity of specific kinases.[10]

-

Assay Setup: Recombinant human EGFR or VEGFR kinase is incubated with a specific substrate and ATP in a suitable buffer.

-

Compound Addition: The test compound is added at various concentrations.

-

Kinase Reaction: The kinase reaction is allowed to proceed for a set time.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or luminescence.

-

Data Analysis: The IC50 value for kinase inhibition is determined.

Predicted ADME and Toxicity Profile

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity data for 4,6-dichloro-2-(2-fluorophenyl)quinazoline are not available, predictions can be made based on the properties of similar quinazoline-based kinase inhibitors and general principles of drug metabolism.[11][12][13]

-

Absorption: The compound's lipophilicity suggests it may have good oral bioavailability.

-

Distribution: It is likely to be highly protein-bound in plasma.

-

Metabolism: Metabolism is expected to occur primarily in the liver via cytochrome P450 enzymes, with potential sites of metabolism being the quinazoline ring or the phenyl group.

-

Excretion: The metabolites are likely to be excreted in the feces and/or urine.

-

Toxicity: Potential toxicities could be similar to other kinase inhibitors, including skin rash, diarrhea, and potential off-target effects. In vitro cytotoxicity assays against normal cell lines and in vivo toxicology studies in animal models would be essential to determine its safety profile.[12]

Conclusion and Future Directions

4,6-dichloro-2-(2-fluorophenyl)quinazoline (CAS 885277-47-4) is a compound of significant interest for drug discovery, particularly in the field of oncology. Its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. While specific experimental data for this molecule is currently limited in the public domain, this guide provides a comprehensive framework for its synthesis, biological evaluation, and characterization.

Future research should focus on:

-

Developing and optimizing a robust synthetic route.

-

Conducting comprehensive in vitro screening against a panel of cancer cell lines and kinases to identify its primary biological targets.

-

Elucidating its precise mechanism of action through cellular and molecular biology techniques.

-

Performing in vivo efficacy and safety studies in relevant animal models.

The systematic investigation of 4,6-dichloro-2-(2-fluorophenyl)quinazoline, guided by the principles and protocols outlined in this technical guide, holds the promise of uncovering a novel and potent therapeutic candidate.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. BenchChem.

- BenchChem. (2025). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. BenchChem.

- National Center for Biotechnology Information. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide.

- MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(23), 8233.

- Elsevier. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 27(15), 3334-3345.

- BenchChem. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. BenchChem.

- Google Patents. (n.d.).

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2205.

- PubMed. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- PubMed. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1599-1604.

- BenchChem. (2025).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- Google Patents. (n.d.).

- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

- National Institutes of Health. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents.

- National Institutes of Health. (2021).

- PubMed Central. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(12), 1583-1613.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

- ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- ResearchGate. (n.d.).

- YouTube. (2022, September 25).

- Gelest, Inc. (n.d.). POTASSIUM t-BUTOXIDE.

- PubMed Central. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex.

- Merck Millipore. (n.d.).

- PubMed. (2023). Novel quinazoline-chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies.

- ResearchGate. (n.d.). (PDF)

- Drug Discovery World. (2019, March 21).

- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.

- PubMed. (2023). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies.

- MDPI. (2025).

- Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751681.

- Loba Chemie. (n.d.).

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [18F]-N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinazoline-chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. mdpi.com [mdpi.com]

The Discovery of Novel 4,6-Dichloro-Quinazoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Strategic Importance of Dichloro-Substitution

The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold" for interacting with a multitude of biological targets. This has led to the development of several FDA-approved drugs, particularly in oncology, such as gefitinib and erlotinib, which are potent tyrosine kinase inhibitors.[2][3]

The strategic placement of halogen atoms, particularly chlorine, on the quinazoline core can profoundly influence the compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins, modulate metabolic stability, and improve membrane permeability. The 4,6-dichloro substitution pattern is of particular interest. The chlorine at the 4-position serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains, most notably anilino groups, which are crucial for the activity of many kinase inhibitors.[4][5] The chlorine at the 6-position often contributes to enhanced potency and can influence the overall electronic properties of the molecule, potentially impacting its target engagement and pharmacokinetic profile.[1]

This technical guide provides an in-depth exploration of the discovery of novel 4,6-dichloro-quinazoline derivatives, focusing on their synthesis, biological evaluation, and the underlying principles of their design.

Synthetic Strategies for 4,6-Dichloro-Quinazoline Derivatives

The synthesis of 4,6-dichloro-quinazoline derivatives typically involves a multi-step process, starting from appropriately substituted anthranilic acid derivatives or related precursors. The following sections detail a generalizable synthetic workflow.

Core Synthesis: Construction of the Quinazoline Ring

A common route to the quinazoline core involves the cyclization of an N-acylanthranilamide. For the synthesis of 4,6-dichloroquinazolines, a key intermediate is often a 6-chloro-quinazolin-4-one derivative, which is then chlorinated at the 4-position.

A representative synthetic pathway is the reaction of 2-amino-5-chlorobenzamide with an appropriate acylating agent, followed by cyclization. Subsequent chlorination of the resulting quinazolinone at the 4-position is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Introduction of Diversity at the 2-Position: The Case of (E)-4,6-dichloro-2-styrylquinazoline

The 2-position of the quinazoline ring offers a valuable vector for introducing structural diversity. One notable example is the synthesis of (E)-4,6-dichloro-2-styrylquinazoline, where a styryl moiety is appended. This class of compounds has shown promise as anticancer agents.[7]

The synthesis of (E)-4,6-dichloro-2-styrylquinazoline derivatives can be achieved through the condensation of a 2-methyl-4,6-dichloroquinazoline precursor with a substituted benzaldehyde.[7]

Experimental Protocol: Synthesis of (E)-4,6-dichloro-2-styrylquinazoline [7]

-

Reaction Setup: A mixture of 2-methyl-4,6-dichloroquinazoline (1.0 equivalent), the desired substituted benzaldehyde (1.2 equivalents), and anhydrous sodium acetate (2.0 equivalents) in acetic anhydride (10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-4,6-dichloro-2-styrylquinazoline derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Diagram: Synthetic Workflow for (E)-4,6-dichloro-2-styrylquinazoline

Caption: Synthetic workflow for (E)-4,6-dichloro-2-styrylquinazoline.

Biological Evaluation and Potential Mechanisms of Action

While extensive public data on a wide range of 4,6-dichloro-quinazoline derivatives is limited, insights can be drawn from structurally related compounds.[7] The primary therapeutic area of interest for these derivatives is oncology.

Anticancer Activity

The anticancer potential of novel 4,6-dichloro-quinazoline derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

Table 1: Cytotoxic Activity of Representative Quinazoline Derivatives

| Compound Class | Specific Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone-based Rhodanine | Compound 45 | HL-60 (Leukemia) | 1.2 | [7] |

| Quinazolinone-based Rhodanine | Compound 45 | K-562 (Leukemia) | 1.5 | [7] |

| 6-Halo-2-phenyl-4-anilinoquinazoline | Compound 10b | HCT-116 (Colon) | 2.8 | [4] |

| 6-Halo-2-phenyl-4-anilinoquinazoline | Compound 10b | T98G (Glioblastoma) | 2.0 | [4] |

| 4,6-Disubstituted Quinazoline | Compound 26 | HCT-116 (Colon) | Potent Activity | [2] |

| 4,6-Disubstituted Quinazoline | Compound 32 | U937 (Leukemia) | Micromolar Range | [2] |

Postulated Mechanisms of Action

Based on the established activities of the quinazoline scaffold, several mechanisms of action can be postulated for novel 4,6-dichloro derivatives:

-

Kinase Inhibition: The quinazoline core is a well-established ATP-competitive inhibitor of various protein kinases. It is plausible that 4,6-dichloro-quinazoline derivatives could target kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

-

Induction of Oxidative Stress: Some styrylquinoline derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7]

-

Cell Cycle Arrest and Apoptosis: By inhibiting key signaling pathways or inducing cellular stress, these compounds can lead to cell cycle arrest, typically at the G2/M phase, and subsequently trigger programmed cell death (apoptosis).

Diagram: Postulated Mechanism of Action

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Landscape: Potential Biological Targets of 2-Fluorophenyl-quinazolines

An In-depth Technical Guide

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system is a quintessential example of such a "privileged structure," celebrated for its synthetic versatility and its capacity to engage in a multitude of molecular interactions.[1][2] This heterocyclic scaffold, formed by the fusion of a benzene and a pyrimidine ring, is the backbone of a diverse array of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4][5][6]

The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the nature and position of their substituents. Strategic modifications to the quinazoline core can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic profile.[7] Among these, substitutions at the 2-position have proven particularly fruitful for modulating biological activity. The introduction of an aryl group, specifically a 2-fluorophenyl moiety, has been a key strategy in the development of highly potent modulators of critical biological pathways. This guide provides an in-depth exploration of the known and emerging biological targets of 2-fluorophenyl-quinazolines, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Dominant Target Class: Protein Kinase Inhibition

The vast majority of research into the biological activities of 2-fluorophenyl-quinazolines and related analogs has centered on their potent ability to inhibit protein kinases. These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[8] The quinazoline scaffold has been instrumental in the development of several FDA-approved kinase inhibitors.[9][10]

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of receptor tyrosine kinases is one of the most extensively studied targets in oncology.[11] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, making it a prime target for cancer therapy.[12][13]

The 4-anilino-quinazoline scaffold is a classic pharmacophore for EGFR inhibition, forming the basis for first-generation drugs like Gefitinib and Erlotinib and the dual EGFR/HER2 inhibitor Lapatinib.[11][12][14] Structure-activity relationship (SAR) studies have consistently shown that substitutions on these scaffolds are critical for potency. For instance, the (3-fluorophenyl)-methoxy moiety present in Lapatinib contributes to novel interactions within the kinase's active site.[11] The introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. These inhibitors are designed to be competitive with ATP, binding within the kinase domain and preventing the autophosphorylation required for downstream signaling.

Mechanism of Action: 4-anilino-quinazoline derivatives typically form hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key residues in the hinge region of the EGFR kinase domain, such as Met793.[11] This anchors the inhibitor in the ATP-binding pocket, blocking its catalytic function and halting the signal transduction cascade. The development of these inhibitors has evolved to target not only wild-type EGFR but also specific activating mutations (e.g., L858R, Del19) and resistance mutations (e.g., T790M) that arise during treatment.[12][14][15][16]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling cascade and the inhibitory action of 2-fluorophenyl-quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Family

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[17] The VEGFR family, particularly VEGFR-2, is the primary mediator of this process.[18][19] Consequently, inhibiting VEGFR-2 kinase activity is a validated anti-cancer strategy.

Numerous studies have reported the design and synthesis of quinazoline derivatives as potent VEGFR-2 inhibitors.[17][20] A significant area of research focuses on creating dual inhibitors that target both EGFR and VEGFR pathways simultaneously, offering a multi-pronged attack on tumor growth and its blood supply.[16][21][22]

Mechanism of Action: Similar to EGFR inhibitors, these compounds target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By preventing receptor autophosphorylation, they block downstream signaling pathways, such as the Akt/mTOR/p70s6k cascade, which are crucial for endothelial cell proliferation, migration, and survival.[17]

Table 1: Representative Quinazoline Inhibitory Activities (IC₅₀)

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

| 2,4-disubstituted quinazoline | VEGFR-2 | 5.49 µM | [17] |

| 4-anilinoquinazoline | EGFR | 1 nM - 78 nM | [21] |

| 4-anilinoquinazoline | VEGFR-2 | 14 nM - 79 nM | [21] |

| 2,4-disubstituted aminoquinazoline | EGFRL858R/T790M | 23 nM | [16] |

| Quinazoline-based | FLT3 / AURKA | 19 nM / 22 nM | [23] |

Other Emerging Kinase Targets

While the EGFR and VEGFR families are primary targets, the chemical versatility of the 2-fluorophenyl-quinazoline scaffold allows it to be adapted to inhibit other kinases involved in cell cycle and proliferation.

-

Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression is common in many cancers. Specific quinazoline derivatives have been developed as potent inhibitors of Aurora A and Aurora B kinases.[23][24][25] For example, a compound identified as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to be a selective lead for Aurora A inhibition.[24]

-

Cyclin-Dependent Kinase 5 (CDK5): Aberrant CDK5 activity has been implicated in neurodegenerative diseases and cancers like glioblastoma. Quinazolinone analogs have been successfully identified that inhibit CDK5 activity and reduce glioblastoma cell proliferation.[26]

-

Multi-Kinase Inhibition: It is crucial for drug developers to recognize that many quinazoline-based compounds are not entirely specific to one kinase. Often, they exhibit a multi-kinase inhibition profile, targeting several related kinases simultaneously (e.g., FLT3, AURKA, AURKB).[23] This can be therapeutically advantageous, blocking multiple oncogenic pathways at once, but also requires careful profiling to manage potential off-target effects.

Part 2: Expanding the Horizon: Non-Kinase Biological Targets

Beyond the well-established field of kinase inhibition, 2-fluorophenyl-quinazolines and their parent scaffolds are being investigated for their activity against a diverse range of other biological targets. These findings open new avenues for therapeutic applications.

Tubulin Polymerization Inhibition

A distinct anticancer mechanism for some quinazolinone derivatives involves the disruption of microtubule dynamics. Instead of targeting signaling cascades, these compounds act as microtubule-targeting agents by inhibiting tubulin polymerization, often by binding to the colchicine-binding site.[10] This arrests the cell cycle in the G2/M phase and induces apoptosis, a mechanism fundamentally different from kinase inhibition.

Modulation of Ion Channels

Ion channels are critical for cellular excitability and have been implicated in various disease states. Research has identified quinazolinone derivatives that function as T-type calcium channel antagonists.[27] These channels are involved in epilepsy, tremor, and sleep. Furthermore, patents have been filed claiming the utility of quinazoline compounds as modulators of voltage-gated sodium and calcium channels, suggesting their potential use in treating disorders related to neuronal hyperexcitability.[28]

Inhibition of ABC Transporters

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. It is often mediated by ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump drugs out of cancer cells. Certain 2,4-substituted quinazolines have been identified as highly potent inhibitors of ABCG2.[29] Co-administration of such inhibitors could potentially resensitize resistant tumors to conventional chemotherapeutic agents.

Novel Antibacterial Targets

The quinazoline scaffold also possesses significant antibacterial potential.[30][31] A groundbreaking study utilized Activity-Based Protein Profiling (ABPP) to identify the molecular target of an acrylamide-functionalized quinazoline derivative in pathogenic bacteria. This unbiased approach revealed that the compound covalently binds to and inhibits β-ketoacyl-ACP-synthase II (FabF), a key enzyme in bacterial fatty acid biosynthesis.[32][33] This discovery validates FabF as a target for quinazoline-based antibacterials and showcases a powerful method for target deconvolution.

Part 3: Experimental Workflows for Target Identification and Validation

For the research and drug development professional, identifying and validating the biological target of a novel compound is a critical workflow. The choice of methodology depends on whether the investigation is hypothesis-driven (based on a known pharmacophore) or unbiased (seeking novel targets).

Hypothesis-Driven Validation Protocol: Cell-Based Kinase Phosphorylation Assay

This protocol is designed to confirm if a 2-fluorophenyl-quinazoline derivative inhibits a suspected target kinase (e.g., EGFR) within a cellular environment. The principle is to measure the phosphorylation of a direct downstream substrate of the kinase.

Objective: To determine if the test compound inhibits EGFR activity in cancer cells by measuring the level of phosphorylated EGFR (p-EGFR).

Methodology:

-

Cell Culture: Plate a suitable cancer cell line known to overexpress EGFR (e.g., A431) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal EGFR activity, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the 2-fluorophenyl-quinazoline compound (e.g., 0.1, 1, 10 µM) and appropriate vehicle controls (e.g., DMSO) for 2-4 hours.

-

Ligand Stimulation: Stimulate the EGFR pathway by adding its ligand, EGF (e.g., 100 ng/mL), to the media for 10-15 minutes. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-EGFR/total EGFR ratio in the stimulated samples indicates successful target engagement and inhibition.

-

Causality and Self-Validation: This protocol is self-validating because it includes positive (EGF-stimulated) and negative (unstimulated, vehicle-treated) controls. The comparison to total protein levels of the target kinase confirms that the observed effect is due to inhibition of activity, not protein degradation.

Unbiased Target Identification Workflow: Activity-Based Protein Profiling (ABPP)

When the target of a bioactive compound is unknown, unbiased chemical proteomics approaches like ABPP are invaluable. This workflow identifies direct protein targets in a native biological system.

Workflow Diagram: Activity-Based Protein Profiling (ABPP)

Caption: A streamlined workflow for identifying novel targets using ABPP.

Conclusion and Future Directions

The 2-fluorophenyl-quinazoline scaffold represents a remarkably successful platform in drug discovery. While its role in producing potent inhibitors of protein kinases—most notably EGFR and VEGFR—is well-established and continues to yield clinical candidates, the therapeutic potential of this structural class is far from exhausted.

Emerging research into non-kinase targets such as ion channels, ABC transporters, and bacterial enzymes is broadening the therapeutic landscape for these compounds. The strategic placement of the 2-fluorophenyl group often proves critical for achieving high potency, highlighting the importance of fluorine chemistry in modern drug design.

Future efforts should focus on:

-

Kinome-wide Profiling: Comprehensive screening of new 2-fluorophenyl-quinazoline derivatives against large kinase panels to better understand their selectivity and identify potential polypharmacological advantages.

-

Structure-Based Design for Novel Targets: Leveraging the structural information of emerging non-kinase targets to rationally design novel quinazoline-based modulators with high selectivity.

-

Advanced Target Identification: Employing unbiased techniques like ABPP and thermal proteome profiling to systematically uncover novel biological targets and expand the therapeutic applications of this privileged scaffold.

By integrating established medicinal chemistry strategies with modern systems biology approaches, the full potential of 2-fluorophenyl-quinazolines can be realized, paving the way for the next generation of targeted therapeutics.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). National Institutes of Health. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ResearchGate. [Link]

-

Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). ACS Publications. [Link]

-

Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed. [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). International Journal for Innovative Research in Technology. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). PubMed Central. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. [Link]

-

Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2023). International Journal of Pharmacy and Biological Sciences. [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. [Link]

-

Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers. [Link]

-

Novel quinazoline derivatives: key pharmacological activities. (2024). Ayu.science. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). MDPI. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. [Link]

-

Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PubMed. [Link]

-

Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. (2020). PubMed Central. [Link]

-

Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (2015). PubMed Central. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PubMed Central. [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2022). RSC Publishing. [Link]

-

Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (2004). PubMed. [Link]

-

Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). ResearchGate. [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2022). PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

-

Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists. (2010). ACS Publications. [Link]

-

Synthesis and biological activity of novel antibacterial quinazolines. (2004). PubMed. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2015). PubMed Central. [Link]

-

Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2021). National Institutes of Health. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2). (2017). PubMed. [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2016). PubMed. [Link]

- Quinazolines useful as modulators of ion channels. (2005).

Sources

- 1. ijirt.org [ijirt.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpbs.com [ijpbs.com]

- 22. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. EP1608632A1 - Quinazolines useful as modulators of ion channels - Google Patents [patents.google.com]

- 29. Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and biological activity of novel antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

In Silico Modeling of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth, practical walkthrough for the in silico analysis of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline, a novel quinazoline derivative. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. Every protocol herein is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Quinazoline Scaffold and the Challenge of EGFR-Driven Cancers

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Notably, 4-anilinoquinazoline derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the efficacy of first-generation EGFR inhibitors.[3] This necessitates the continuous development of novel quinazoline-based inhibitors that can overcome these resistance mechanisms.

This guide focuses on 4,6-Dichloro-2-(2-fluorophenyl)quinazoline, a compound for which public biological data is scarce. We will, therefore, treat it as a novel entity and apply a comprehensive in silico modeling workflow to predict its potential as an EGFR T790M inhibitor. This approach allows for the early assessment of a compound's therapeutic potential, prioritizing resources for the most promising candidates.

The In Silico Rationale: A Cost-Effective, High-Throughput Approach